1-菲-d9

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

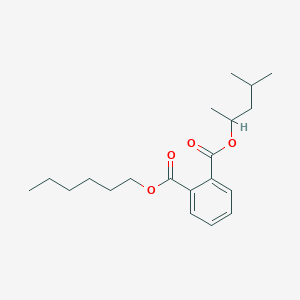

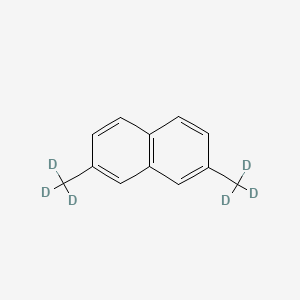

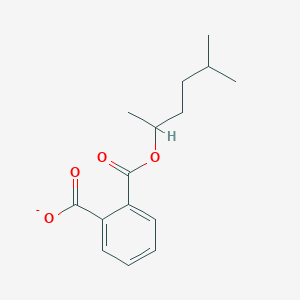

1-Phenanthrol-d9 is a stable isotope labelled metabolite . It is a type of Polycyclic Aromatic Hydrocarbon (PAH) and is used as a reference material for smoking-related substances .

Synthesis Analysis

The synthesis of 1-Phenanthrol derivatives can be achieved through a Pd-catalyzed rearrangement reaction. This process involves the cleavage of a C–I bond, a C–O bond and C–H bonds, and the formation of two C–C bonds in one-pot .Molecular Structure Analysis

The molecular formula of 1-Phenanthrol-d9 is C14HD9O . It has a molecular weight of 203.28 .Chemical Reactions Analysis

The chemical reactions involving 1-Phenanthrol derivatives are typically facilitated by a Pd-catalyzed rearrangement reaction. This process involves the cleavage of a C–I bond, a C–O bond and C–H bonds, and the formation of two C–C bonds in one-pot .Physical And Chemical Properties Analysis

1-Phenanthrol-d9 is a solid substance . It has a molecular weight of 203.28 and a molecular formula of C14HD9O . It has a beige appearance .科学研究应用

环境研究和生物降解

菲作为一种代表性的多环芳烃,经常因其环境持久性、毒性和生物降解途径而受到研究。鞘脂单胞菌,一组细菌,已被确定为受污染土壤和沉积物中菲的有效降解者。这种生物降解过程对于修复受多环芳烃污染的环境和了解多环芳烃的微生物降解机制至关重要 (Waigi 等人,2015).

生物活性与药理研究

菲衍生物表现出广泛的生物活性,包括抗癌、抗炎和神经保护作用。对这些化合物的研究导致了潜在治疗应用和作用机制的发现。例如,菲类化合物已被研究其对各种癌细胞系的细胞毒活性,突出了它们作为抗癌剂的潜力 (Jhingran 等人,2021)。此外,内源性大麻素系统的作用,菲衍生物可能在其中相互作用,已在神经退行性疾病中得到探索,表明其在治疗干预中具有推定的作用 (Di Iorio 等人,2013).

分析方法和传感器开发

菲及其衍生物的研究延伸到分析方法和传感器的发展,用于检测环境样品中的多环芳烃。例如,电化学传感器和生物传感器已经通过将吩嗪或聚三苯基甲烷氧化还原聚合物与碳纳米管结合而得到增强,从而提高了多环芳烃检测传感装置的性能 (Barsan 等人,2015).

作用机制

Target of Action

1-Phenanthrol-d9, a specialized variant of 3-phenanthrol, primarily acts as a chelating agent . It plays a crucial role in exploring the involvement of metal ions in biological systems . Its applications include examining metal ion interactions with proteins, enzymes, and DNA, encompassing zinc, copper, and iron binding studies .

Mode of Action

The underlying mechanism of action of 1-Phenanthrol-d9 involves the formation of a durable complex with metal ions . This deuterated form exhibits an augmented affinity for metal ions due to its unique properties . The interaction between 1-Phenanthrol-d9 and metal ions can be analyzed using diverse spectroscopic techniques such as UV-Vis, fluorescence, and NMR spectroscopy .

Pharmacokinetics

It is known that deuterium substitution can impact the pharmacokinetics and metabolic spectrum of a compound .

生化分析

Biochemical Properties

1-Phenanthrol-d9 plays a significant role in biochemical reactions, particularly in the study of enzyme interactions and metabolic pathways. It interacts with various enzymes, including cytochrome P450 enzymes, which are crucial for the metabolism of many substances. The deuterium atoms in 1-Phenanthrol-d9 provide a unique advantage in mass spectrometry, allowing for the differentiation between the labeled and unlabeled forms of the compound. This interaction helps in understanding the metabolic fate of the compound and its role in biochemical processes .

Cellular Effects

1-Phenanthrol-d9 influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. In particular, it has been shown to affect the activity of certain kinases and phosphatases, which are key regulators of cell signaling. By modulating these enzymes, 1-Phenanthrol-d9 can alter the phosphorylation state of proteins, thereby influencing gene expression and cellular responses. Additionally, its impact on cellular metabolism includes changes in the levels of metabolites and the flux through metabolic pathways .

Molecular Mechanism

The molecular mechanism of 1-Phenanthrol-d9 involves its interaction with specific biomolecules, leading to enzyme inhibition or activation. For instance, it binds to the active sites of cytochrome P450 enzymes, inhibiting their activity and thereby affecting the metabolism of other substrates. This binding interaction is crucial for understanding how 1-Phenanthrol-d9 exerts its effects at the molecular level. Furthermore, it can induce changes in gene expression by modulating transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1-Phenanthrol-d9 can change over time due to its stability and degradation properties. Studies have shown that 1-Phenanthrol-d9 remains stable under various conditions, making it suitable for long-term experiments. Its degradation products can also influence cellular functions, necessitating careful monitoring of its stability. Long-term effects observed in in vitro and in vivo studies include alterations in cellular metabolism and gene expression, which can provide insights into the compound’s prolonged impact on biological systems .

Dosage Effects in Animal Models

The effects of 1-Phenanthrol-d9 vary with different dosages in animal models. At lower doses, it may exhibit minimal effects, while higher doses can lead to significant biochemical and physiological changes. Threshold effects observed in studies include alterations in enzyme activity and metabolic flux. At high doses, 1-Phenanthrol-d9 can exhibit toxic effects, such as liver damage and oxidative stress, highlighting the importance of dosage optimization in experimental settings .

Metabolic Pathways

1-Phenanthrol-d9 is involved in several metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. It is primarily metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites. These metabolic pathways are crucial for understanding the compound’s role in biochemical processes and its impact on metabolic flux and metabolite levels. The deuterium labeling allows for precise tracking of these pathways, providing valuable insights into the compound’s metabolic fate .

属性

| { "Design of the Synthesis Pathway": "The synthesis pathway for 1-Phenanthrol-d9 involves the conversion of a starting material into the final product through a series of chemical reactions.", "Starting Materials": [ "9,10-dideuterophenanthrene", "2-bromobenzoic acid", "potassium carbonate", "palladium on carbon", "hydrogen gas", "sodium borohydride", "acetic acid", "sodium hydroxide", "hydrochloric acid", "sodium chloride", "water" ], "Reaction": [ "9,10-dideuterophenanthrene is reacted with 2-bromobenzoic acid in the presence of potassium carbonate to form 1-(2-bromobenzoyl)-9,10-dideuterophenanthrene.", "1-(2-bromobenzoyl)-9,10-dideuterophenanthrene is hydrogenated using palladium on carbon and hydrogen gas to form 1-(2-benzoylphenanthrol-d9).", "1-(2-benzoylphenanthrol-d9) is reduced using sodium borohydride in acetic acid to form 1-Phenanthrol-d9.", "1-Phenanthrol-d9 is purified using a mixture of sodium hydroxide, hydrochloric acid, and water to form the final product." ] } | |

CAS 编号 |

922510-23-4 |

分子式 |

C14H10O |

分子量 |

203.288 |

IUPAC 名称 |

2,3,4,5,6,7,8,9,10-nonadeuteriophenanthren-1-ol |

InChI |

InChI=1S/C14H10O/c15-14-7-3-6-12-11-5-2-1-4-10(11)8-9-13(12)14/h1-9,15H/i1D,2D,3D,4D,5D,6D,7D,8D,9D |

InChI 键 |

GTBXZWADMKOZQJ-LOIXRAQWSA-N |

SMILES |

C1=CC=C2C(=C1)C=CC3=C2C=CC=C3O |

同义词 |

Phenanthren-2,3,4,5,6,7,8,9,10-d9-1-ol; 1-Phenanthrenol-d9; 1-Hydroxyphenanthrene-d9; NSC 44471-d9; |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Methyl-1-nitrosooctahydrocyclopenta[b]pyrrol-6-ol](/img/structure/B569748.png)

![5-Methyl-1H-pyrazolo[3,4-B]pyrazin-3-OL](/img/structure/B569754.png)

![Tert-butyl 4-[3-(ethylamino)pyridin-2-yl]piperazine-1-carboxylate](/img/structure/B569764.png)